molecular formula C15H28ClNSSn B567265 2-Chloro-4-(tributylstannyl)thiazole CAS No. 1245816-11-8

2-Chloro-4-(tributylstannyl)thiazole

Cat. No.: B567265
CAS No.: 1245816-11-8
M. Wt: 408.616
InChI Key: RYIOHYRNPZHDLV-UHFFFAOYSA-N
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Scientific Research Applications

2-Chloro-4-(tributylstannyl)thiazole has several applications in scientific research:

Safety and Hazards

2-Chloro-4-(tributylstannyl)thiazole is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . Precautionary statements include P202, P273, P280, P301 + P310, P302 + P352 + P312, P305 + P351 + P338 .

Preparation Methods

The synthesis of 2-Chloro-4-(tributylstannyl)thiazole typically involves the reaction of 2-chlorothiazole with tributyltin chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .

Chemical Reactions Analysis

2-Chloro-4-(tributylstannyl)thiazole undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(tributylstannyl)thiazole involves its ability to participate in various chemical reactions due to the presence of the tributyltin and chloro groups. These functional groups make the compound reactive towards nucleophiles and electrophiles, allowing it to form new bonds and create more complex molecules . The exact molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

2-Chloro-4-(tributylstannyl)thiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tributyl-(2-chloro-1,3-thiazol-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3HClNS.Sn/c3*1-3-4-2;4-3-5-1-2-6-3;/h3*1,3-4H2,2H3;2H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIOHYRNPZHDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28ClNSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676685
Record name 2-Chloro-4-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245816-11-8
Record name 2-Chloro-4-(tributylstannyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245816-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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